molecular formula C10H23N3 B1277112 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine CAS No. 891643-94-0

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

Cat. No. B1277112
CAS RN: 891643-94-0
M. Wt: 185.31 g/mol
InChI Key: QMKLDYLDJQCZNQ-UHFFFAOYSA-N
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Description

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (EMPP) is an organic compound belonging to the piperazine family of compounds. It is a colorless, crystalline solid with a melting point of 75-77°C. EMPP is a versatile compound that has a wide range of applications in both scientific research and industry. In particular, EMPP has been used in a variety of biochemical, physiological, and pharmacological studies due to its unique properties.

Scientific Research Applications

Antibacterial Activity

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine and its derivatives have been studied for their antibacterial properties. Matsumoto and Minami (1975) investigated a series of compounds including 2-(1-piperazinyl) derivatives, which showed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa. They were found to be more active than piromidic acid, a known antibacterial agent (Matsumoto & Minami, 1975).

Neuropharmacological Potential

This compound has been explored for its potential in neuropharmacology. For instance, Perregaard et al. (1992) synthesized a series of indoles substituted with 1-piperazinyl and other groups. These compounds showed significant affinity for dopamine D-2 and serotonin 5-HT2 receptors, indicating potential applications in treating neurological disorders (Perregaard et al., 1992).

Serotonin Receptor Antagonism

Rabiner et al. (2002) studied 2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide, a compound related to this compound, for its occupancy at 5-HT(1A) receptors. This research is significant in the context of treating anxiety and mood disorders (Rabiner et al., 2002).

Analgesic Activity

Manoury et al. (1979) explored the analgesic and anti-inflammatory properties of a series of compounds including (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Some of these compounds demonstrated substantial analgesic activity, highlighting another potential application of this chemical class (Manoury et al., 1979).

Chemical Properties and Synthesis

Research on the chemical properties and synthesis of related compounds also contributes to understanding the applications of this compound. For example, Hamborg and Versteeg (2009) studied the dissociation constants and thermodynamic properties of various amines, including compounds structurally similar to this compound. This research is crucial in understanding the behavior of such compounds in different environments (Hamborg & Versteeg, 2009).

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-4-12-5-7-13(8-6-12)10(2,3)9-11/h4-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKLDYLDJQCZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429357
Record name 2-(4-ETHYL-1-PIPERAZINYL)-2-METHYL-1-PROPANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

891643-94-0
Record name 2-(4-ETHYL-1-PIPERAZINYL)-2-METHYL-1-PROPANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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